2-Amino-3-methoxypropanoic acid
Overview
Description
2-Amino-3-methoxypropanoic acid is a compound of interest in various fields of chemistry and biochemistry. It is structurally related to amino acids and is involved in the synthesis of peptides and glycopeptides, which are important in biological processes and pharmaceutical applications. The compound's derivatives have been studied for their potential in creating mimics of O-linked glycopeptides, as well as for their nonlinear optical (NLO) activity, which is significant for materials science applications .
Synthesis Analysis
The synthesis of derivatives of 2-amino-3-methoxypropanoic acid has been reported using different strategies. For instance, 2-(N-Fmoc)-3-(N-Boc-N-methoxy)-diaminopropanoic acid was synthesized from Boc-Ser-OH with an overall yield greater than 40% and incorporated into peptides using standard solid-phase peptide synthesis techniques . Another derivative, (2E)-2-(ethoxycarbonyl)-3-[(1-methoxy-1-oxo-3-phenylpropan-2-yl)amino] prop-2-enoic acid, was investigated for its NLO properties and synthesized using methods that include X-ray crystallography and quantum chemical calculations . Additionally, a practical and scalable enantioselective synthesis of related compounds has been described, highlighting the importance of stereochemistry in the synthesis of these molecules .
Molecular Structure Analysis
The molecular structure of 2-amino-3-methoxypropanoic acid derivatives has been characterized using various techniques. X-ray crystallography has been employed to determine the crystal structure of NLO active derivatives, revealing non-centrosymmetric space groups which are crucial for NLO activity . The intramolecular and intermolecular interactions, such as hydrogen bonds and C-H···O interactions, play a significant role in the stabilization of the crystal structure. These interactions have been quantified using Hirshfeld surface analysis and other computational methods .
Chemical Reactions Analysis
The chemical reactivity of 2-amino-3-methoxypropanoic acid derivatives is diverse, with applications in the synthesis of glycopeptide mimics and optically active compounds. The chemoselective reaction of reducing sugars with peptides containing these amino acids yields glycoconjugates . Optical resolution techniques have been used to obtain enantiomerically pure compounds, which are important for synthesizing optically active derivatives . The protonation equilibria of related compounds have also been studied, providing insight into their complexation with various metal ions .
Physical and Chemical Properties Analysis
The physical and chemical properties of 2-amino-3-methoxypropanoic acid derivatives are influenced by their molecular structure. The NLO properties of certain derivatives have been confirmed experimentally, showing significant SHG activity . The vibrational modes and electronic transitions of these compounds have been studied using spectroscopic methods and DFT calculations, providing a comprehensive understanding of their properties . The solubility, melting points, and phase behavior of these compounds have been investigated to facilitate their use in optical resolution and preferential crystallization .
Scientific Research Applications
Synthesis and Chemical Properties
Asymmetric Synthesis of β-Hydroxy-α-Amino Acids
2-Amino-3-methoxypropanoic acid derivatives have been used in the asymmetric syntheses of β-hydroxy-α-amino acids, employing enantiopure α-hydroxy-β-amino esters and further processing through cis- and trans-aziridines. This method provides an efficient pathway for synthesizing these important biochemical compounds (Davies et al., 2013).
Preparation of L-2-Amino-5-arylpentanoic Acids
In another study, L-forms of certain 2-amino-5-arylpropanoic acids, which are key constituent amino acids in AM-toxins, were synthesized from related compounds, highlighting the versatility of 2-amino-3-methoxypropanoic acid derivatives in creating bioactive amino acids (Shimohigashi et al., 1976).
Safety And Hazards
properties
IUPAC Name |
2-amino-3-methoxypropanoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H9NO3/c1-8-2-3(5)4(6)7/h3H,2,5H2,1H3,(H,6,7) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KNTFCRCCPLEUQZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCC(C(=O)O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H9NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
119.12 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Amino-3-methoxypropanoic acid | |
CAS RN |
19794-53-7, 4219-94-7 | |
Record name | DL-O-Methylserine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0019794537 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | NSC-62335 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=62335 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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